molecular formula C14H13IN2O2 B153453 tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate CAS No. 864685-26-7

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate

Cat. No.: B153453
CAS No.: 864685-26-7
M. Wt: 368.17 g/mol
InChI Key: GADLXNFRAAUWAD-UHFFFAOYSA-N
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Description

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position, an iodine atom at the 3-position, and a tert-butyl ester at the 1-position of the indole ring. It is typically a white to light-yellow crystalline powder .

Scientific Research Applications

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate has several applications in scientific research:

    Medicinal chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antiviral agents.

    Organic synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.

    Material science: It can be used in the preparation of novel materials with unique properties

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Preparation Methods

The synthesis of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano and iodine groups can play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

tert-butyl 5-cyano-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2/c1-14(2,3)19-13(18)17-8-11(15)10-6-9(7-16)4-5-12(10)17/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADLXNFRAAUWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590136
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864685-26-7
Record name 1,1-Dimethylethyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864685-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-cyano-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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